molecular formula C7H10FN3 B1407639 5-(3-Fluorocyclobutyl)-1H-pyrazol-3-amine CAS No. 2228036-45-9

5-(3-Fluorocyclobutyl)-1H-pyrazol-3-amine

Cat. No. B1407639
CAS RN: 2228036-45-9
M. Wt: 155.17 g/mol
InChI Key: UUZNQBVKKAAZCJ-UHFFFAOYSA-N
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Description

The compound “5-(3-Fluorocyclobutyl)-1H-pyrazol-3-amine” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle characterized by a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . It also contains a fluorocyclobutyl group, which is a cyclobutyl ring (a four-membered carbon ring) with a fluorine atom attached .

Scientific Research Applications

Antitumor Activities

Research has explored the synthesis of various pyrazol-5-amine derivatives, including those similar to 5-(3-Fluorocyclobutyl)-1H-pyrazol-3-amine, for their potential in antitumor applications. For instance, Ma et al. (2020) synthesized a series of 3-aryl-4-alkylpyrazol-5-amines and evaluated their antitumor activities, finding some compounds effective against osteosarcoma and lung cancer cells (Ma, Ouyang, Wang, & Yao, 2020).

Synthesis and Absorption Spectra in Dyes

Another study by Karcı & Karcı (2008) focused on synthesizing novel heterocyclic disazo dyes derived from pyrazolone derivatives, highlighting the versatility of pyrazol-5-amine compounds in dye chemistry (Karcı & Karcı, 2008).

Synthesis of Fluorescence-Intense Compounds

Research by Szlachcic et al. (2017) into the synthesis of 1H-pyrazolo[3,4-b]quinolines, derived from pyrazol-5-amines, demonstrated their potential use in organic light-emitting diodes due to their high fluorescence intensity (Szlachcic, Kucharek, Jarosz, Danel, & Stadnicka, 2017).

Development of Antimicrobial and Anticancer Agents

Research also extends to the synthesis of compounds with potential antimicrobial and anticancer properties. For example, a study by Bansal et al. (2020) synthesized thiazole clubbed pyrazole derivatives, showing significant antimicrobial and cytotoxic activities (Bansal, Bhardwaj, Saraf, Thakur, & Sharma, 2020).

Synthesis of Drug Discovery Candidates

Yu et al. (2013) developed a synthesis method for 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives, showing promise as candidates for drug discovery (Yu, Chen, Hao, Jiang, Yan, & Lin, 2013).

Palladium-Catalyzed Direct Arylations

A study by Sidhom et al. (2018) focused on the reactivity of pyrazole derivatives in palladium-catalyzed direct arylations, illustrating another dimension of chemical applications for such compounds (Sidhom, Soulé, Doucet, & Allouche, 2018).

properties

IUPAC Name

5-(3-fluorocyclobutyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FN3/c8-5-1-4(2-5)6-3-7(9)11-10-6/h3-5H,1-2H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZNQBVKKAAZCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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